Cas no 55225-86-0 (1-isocyanato-3-(trifluoromethoxy)benzene)

1-Isocyanato-3-(trifluoromethoxy)benzene is a specialized aromatic isocyanate compound featuring a trifluoromethoxy substituent on the benzene ring. Its key advantage lies in the electron-withdrawing nature of the trifluoromethoxy group, which enhances reactivity in polyurethane and polyurea synthesis, particularly in high-performance coatings, adhesives, and elastomers. The compound’s structural properties contribute to improved chemical resistance, thermal stability, and durability in the resulting polymers. It is also valuable in pharmaceutical and agrochemical intermediates due to its ability to introduce both isocyanate and trifluoromethoxy functionalities. Handling requires strict safety measures due to its moisture sensitivity and potential toxicity.
1-isocyanato-3-(trifluoromethoxy)benzene structure
55225-86-0 structure
Product Name:1-isocyanato-3-(trifluoromethoxy)benzene
CAS No:55225-86-0
MF:C8H4F3NO2
MW:203.118072509766
MDL:MFCD16877177
CID:1595381
PubChem ID:20067555
Update Time:2025-10-30

1-isocyanato-3-(trifluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-isocyanato-3-(trifluoromethoxy)-
    • 3-(Trifluoromethoxy)phenyl isocyanate
    • 1-isocyanato-3-(trifluoromethoxy)benzene
    • AKOS012411059
    • MFCD16877177
    • 1-isocyanato-3-trifluoromethoxy-benzene
    • EN300-146899
    • 3-(Trifluoromethoxy)phenylisocyanate
    • SCHEMBL1089262
    • 3-trifluoromethoxyphenyl isocyanate
    • DB-293794
    • 55225-86-0
    • MDL: MFCD16877177
    • Inchi: 1S/C8H4F3NO2/c9-8(10,11)14-7-3-1-2-6(4-7)12-5-13/h1-4H
    • InChI Key: OKJYBJOTWLVTAO-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC=C(C=1)N=C=O)(F)F

Computed Properties

  • Exact Mass: 203.01942
  • Monoisotopic Mass: 203.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 38.7A^2

Experimental Properties

  • PSA: 38.66

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1-isocyanato-3-(trifluoromethoxy)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:55225-86-0)1-isocyanato-3-(trifluoromethoxy)benzene
Order Number:A1219850
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:14
Price ($):252
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:55225-86-0)间三氟甲氧基异氰酸酯
Order Number:LE2929056
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:42
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Additional information on 1-isocyanato-3-(trifluoromethoxy)benzene

Introduction to 1-isocyanato-3-(trifluoromethoxy)benzene (CAS No. 55225-86-0)

1-isocyanato-3-(trifluoromethoxy)benzene, with the chemical formula C₈H₃F₃NO₂, is a fluorinated aromatic isocyanate derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 55225-86-0, serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. The presence of both an isocyanate group and a trifluoromethoxy substituent imparts unique electronic and steric properties, making it a versatile building block for medicinal chemists.

The isocyanate functional group in 1-isocyanato-3-(trifluoromethoxy)benzene is highly reactive, enabling it to participate in a wide range of chemical transformations, including condensation reactions with amines to form ureas and carbamates. These derivatives have been extensively studied for their potential biological activity. For instance, substituted ureas exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. The introduction of fluorine atoms into the molecular structure enhances metabolic stability and binding affinity, traits that are highly desirable in drug development.

The trifluoromethoxy group, on the other hand, contributes to the lipophilicity and metabolic resistance of the compound. Fluoroalkyl groups are well-documented for their ability to improve pharmacokinetic profiles, including oral bioavailability and half-life. Recent studies have highlighted the role of fluorinated aromatic compounds in modulating central nervous system (CNS) disorders. For example, derivatives of 1-isocyanato-3-(trifluoromethoxy)benzene have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and Parkinson's disease.

In the realm of agrochemicals, this compound has been explored as a precursor for novel herbicides and fungicides. The combination of an isocyanate group and a trifluoromethoxy moiety allows for the synthesis of molecules that exhibit potent activity against resistant plant pathogens. Research has demonstrated that fluorinated isocyanates can disrupt essential enzymatic pathways in fungi, leading to their inhibition or death. This aligns with the growing need for environmentally sustainable agrochemicals that offer high efficacy while minimizing ecological impact.

Recent advancements in computational chemistry have further illuminated the potential applications of 1-isocyanato-3-(trifluoromethoxy)benzene. Molecular modeling studies have identified optimal substituent patterns that enhance binding affinity to target proteins. These insights have guided the design of next-generation drug candidates with improved pharmacological profiles. Additionally, green chemistry principles have been applied to optimize synthetic routes, reducing waste and energy consumption without compromising yield or purity.

The pharmaceutical industry has also leveraged 1-isocyanato-3-(trifluoromethoxy)benzene in the development of targeted therapies. By incorporating fluorine atoms into drug molecules, researchers can achieve selective binding to disease-specific receptors or enzymes. This specificity reduces side effects and enhances therapeutic efficacy. For instance, fluorinated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) have shown reduced gastrointestinal toxicity while maintaining anti-inflammatory activity.

Another area of interest is the use of 1-isocyanato-3-(trifluoromethoxy)benzene in materials science. Fluorinated aromatic compounds are valued for their thermal stability and chemical inertness, making them suitable for high-performance polymers and coatings. These materials find applications in aerospace, electronics, and automotive industries where durability and resistance to extreme conditions are paramount.

The synthesis of 1-isocyanato-3-(trifluoromethoxy)benzene itself presents both challenges and opportunities. Traditional methods often involve hazardous reagents or require multiple steps to achieve high yields. However, recent innovations in catalytic processes have enabled more efficient production methods. Transition metal-catalyzed reactions have been particularly successful in facilitating key transformations while maintaining environmental safety.

In conclusion,1-isocyanato-3-(trifluoromethoxy)benzene (CAS No. 55225-86-0) is a multifaceted compound with significant potential across multiple industries. Its unique structural features make it an invaluable intermediate in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of scientific innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:55225-86-0)1-isocyanato-3-(trifluoromethoxy)benzene
A1219850
Purity:99%
Quantity:1g
Price ($):252
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:55225-86-0)间三氟甲氧基异氰酸酯
LE2929056
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email